molecular formula C22H30O5 B13861589 6Alpha-Methyl Prednisolone-d3 (Major)

6Alpha-Methyl Prednisolone-d3 (Major)

Cat. No.: B13861589
M. Wt: 377.5 g/mol
InChI Key: VHRSUDSXCMQTMA-DOHUKLRDSA-N
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Description

6Alpha-Methyl Prednisolone-d3 (Major) is a labeled glucocorticoid, a type of steroid hormone that is used primarily for its anti-inflammatory and immunosuppressive properties . The compound is a deuterated form of 6Alpha-Methyl Prednisolone, which means that certain hydrogen atoms in the molecule are replaced with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of the compound.

Preparation Methods

The synthesis of 6Alpha-Methyl Prednisolone-d3 (Major) involves several steps, starting from the basic steroid structure. The process typically includes:

Industrial production methods often involve large-scale chemical synthesis using advanced techniques to ensure high purity and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the use of specific catalysts to drive the reactions efficiently.

Chemical Reactions Analysis

6Alpha-Methyl Prednisolone-d3 (Major) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are often studied to understand the compound’s pharmacological effects.

Scientific Research Applications

6Alpha-Methyl Prednisolone-d3 (Major) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6Alpha-Methyl Prednisolone-d3 (Major) involves binding to glucocorticoid receptors in the cytoplasm of target cells. This binding activates the receptor, which then translocates to the nucleus and modulates the expression of specific genes involved in inflammatory and immune responses . The molecular targets include various cytokines, chemokines, and other signaling molecules that play a role in inflammation and immune regulation.

Comparison with Similar Compounds

6Alpha-Methyl Prednisolone-d3 (Major) is unique compared to other similar compounds due to its deuterated structure, which provides enhanced stability and allows for more precise pharmacokinetic studies. Similar compounds include:

These compounds share similar mechanisms of action but differ in their potency, duration of action, and specific clinical applications.

Properties

Molecular Formula

C22H30O5

Molecular Weight

377.5 g/mol

IUPAC Name

(6S,8S,9S,10R,11R,13S,14S,17R)-11,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H30O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17,19,23,25,27H,5,7-8,10-11H2,1-3H3/t12-,14-,15-,17+,19+,20-,21-,22-/m0/s1/i10D2,17D

InChI Key

VHRSUDSXCMQTMA-DOHUKLRDSA-N

Isomeric SMILES

[2H][C@@]1([C@H]2[C@@H](C[C@@H](C3=CC(=O)C=C[C@]23C)C)[C@@H]4CC[C@@]([C@]4(C1([2H])[2H])C)(C(=O)CO)O)O

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O

Origin of Product

United States

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